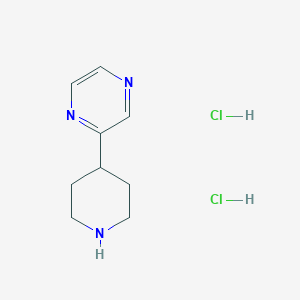

2-(Piperidin-4-yl)pyrazine dihydrochloride

Description

Historical Development of Pyrazine Chemistry

The historical foundations of pyrazine chemistry trace back to the mid-nineteenth century, when Laurent first reported the synthesis of a pyrazine derivative in 1844. This pioneering work involved the synthesis of what was later confirmed to be 2,3,5,6-tetraphenylpyrazine, marking the beginning of systematic pyrazine chemistry research. The early period of pyrazine discovery was characterized by considerable confusion regarding nomenclature, as various researchers assigned different names to similar compounds, including amarone, benzoinimide, ditolanazotidea, and tetraphenylazine, which were later determined to belong to the same compound family.

The structural understanding of pyrazines evolved significantly during the late nineteenth century, with debates centering on whether pyrazines possessed a Kekulé type or Dewar type arrangement. The Kekulé type referred to conjugated double bonds within the pyrazine molecule, while the Dewar type described long para bonds connecting the two nitrogen atoms. This fundamental structural question was eventually resolved in favor of the Kekulé arrangement, establishing the modern understanding of pyrazine chemistry.

A crucial milestone in pyrazine synthesis came with the development of the Staedel-Rugheimer pyrazine synthesis in 1876. This method involved reacting 2-chloroacetophenone with ammonia to form an amino ketone, which was subsequently condensed and oxidized to yield pyrazine derivatives. The Gutknecht pyrazine synthesis, introduced in 1879, provided an alternative approach based on self-condensation reactions but differed in the methodology for synthesizing the alpha-ketoamine intermediate. These classical synthetic methods remain relevant to contemporary pyrazine chemistry and continue to influence modern synthetic strategies.

The twentieth century witnessed significant advances in pyrazine synthetic methodologies, with the development of numerous specialized techniques for creating diverse pyrazine derivatives. These included ring synthesis approaches, condensation reactions, and catalytic methods that expanded the accessibility of pyrazine compounds for research and industrial applications. The evolution of these synthetic methods laid the groundwork for the development of complex hybrid molecules like 2-(Piperidin-4-yl)pyrazine dihydrochloride.

Classification and Nomenclature of this compound

This compound belongs to the classification of heterocyclic compounds, specifically representing a fusion of two distinct ring systems. The compound features a piperidine ring, which is a six-membered saturated ring containing five carbon atoms and one nitrogen atom, attached to a pyrazine ring, which is a six-membered aromatic ring containing four carbon atoms and two nitrogen atoms. This structural arrangement places the compound within the broader category of nitrogen-containing heterocycles, which are renowned for their diverse biological activities and synthetic utility.

The systematic nomenclature of this compound follows International Union of Pure and Applied Chemistry conventions, indicating the positional relationship between the two ring systems. The "2-" prefix specifies that the piperidine ring is attached to the second carbon position of the pyrazine ring, while "piperidin-4-yl" indicates that the attachment occurs at the fourth carbon position of the piperidine ring. The "dihydrochloride" designation signifies the presence of two hydrochloride salt groups, which enhance the compound's solubility and stability characteristics.

From a chemical classification perspective, this compound represents an example of a piperidine derivative with specific structural modifications that distinguish it from simple piperidine or pyrazine molecules. The molecular formula is C₉H₁₃N₃, with the dihydrochloride salt adding two chloride ions and two protons to create the final formulation. The compound's structural features place it within the broader category of bioactive heterocycles, which have become increasingly important in pharmaceutical research and development.

The compound's classification as a heterocyclic hybrid molecule reflects the growing trend in medicinal chemistry toward combining multiple pharmacologically active scaffolds to create enhanced biological activities. This approach, known as molecular hybridization, has proven particularly successful in developing compounds with improved therapeutic profiles compared to their individual components. The specific combination of piperidine and pyrazine moieties in this compound exemplifies this strategy and positions the compound within the expanding field of hybrid drug design.

Significance of Piperidine-Pyrazine Hybrid Structures in Chemical Research

The significance of piperidine-pyrazine hybrid structures in contemporary chemical research stems from their unique ability to combine the beneficial properties of both parent ring systems while potentially minimizing individual limitations. Piperidine represents an important pharmacophore and privileged scaffold in drug discovery, providing numerous opportunities for developing anticancer agents and other therapeutic compounds by acting on various receptors of critical importance. The saturated nature of the piperidine ring allows for the introduction of substituent groups at different positions, creating opportunities for structure-activity relationship optimization.

Pyrazine rings have demonstrated unequivocal importance in medicinally significant compounds, exhibiting various biological activities in association with other scaffolds including pyrrole, pyrazole, imidazole, triazole, tetrazole, thiophene, oxazole, pyridine, piperidine, and piperazine. The presence of pyrazine rings as basic scaffolds in various clinically used drugs illustrates their fundamental importance in drug design and development. Research has shown that pyrazine derivatives possess a wide spectrum of biological activities, including antianginal, antidepressant, antipsychotic, antidiabetic, antihistamine, and hypolipidemic properties.

The coupling of two or more pharmacologically important scaffolds represents a diverse approach that can produce hybrid molecules with enhanced biological activity compared to individual components. This molecular hybridization strategy has gained considerable attention in medicinal chemistry, as it offers the potential to develop compounds with improved efficacy, selectivity, and reduced side effects. The specific combination of piperidine and pyrazine moieties creates unique opportunities for drug design, as each ring system contributes distinct pharmacological properties to the overall molecular profile.

| Ring System | Key Properties | Biological Activities |

|---|---|---|

| Piperidine | Saturated six-membered ring, multiple substitution sites | Anticancer, antioxidant, diverse receptor interactions |

| Pyrazine | Aromatic six-membered ring, electron-deficient | Antimicrobial, anticancer, anti-inflammatory |

| Hybrid Structure | Combined properties, enhanced solubility | Synergistic effects, improved selectivity |

Recent studies have demonstrated that hybrid compounds combining pyrazine and other heterocyclic scaffolds exhibit noteworthy activity against various biological targets. For example, compounds amalgamating pyrazine and 1,2,4-triazole scaffolds have shown significant activity against Mycobacterium tuberculosis, with some derivatives displaying minimum inhibitory concentration values of ≤21.25 micromolar. These findings support the potential of piperidine-pyrazine hybrids to serve as effective therapeutic agents across multiple disease areas.

Current Research Landscape and Importance

The current research landscape surrounding this compound and related compounds reflects a growing interest in heterocyclic hybrid molecules for pharmaceutical applications. Natural products-pyrazine hybrids have emerged as a significant area of investigation, with research demonstrating that pyrazine-modified natural product derivatives exhibit wide-ranging biological activities, including anti-inflammatory, anticancer, antibacterial, antiparasitic, and antioxidant properties. Many of these derivatives display stronger pharmacodynamic activity and reduced toxicity compared to their parent compounds, highlighting the value of the pyrazine modification strategy.

Contemporary research efforts have focused on developing novel synthetic methodologies for creating piperidine-pyrazine hybrid structures with improved biological profiles. Recent advances have demonstrated the feasibility of transition-metal-free synthetic routes, avoiding palladium or other metal catalysts to prevent contamination issues that could complicate pharmaceutical applications. These developments have made the synthesis of this compound and related compounds more accessible and economically viable for large-scale production.

The compound has attracted attention as a building block in medicinal chemistry for synthesizing pharmacologically active molecules. Its dihydrochloride form enhances solubility characteristics, facilitating its use in biological assays and drug development programs. Research has investigated the compound's potential as a biochemical probe for studying cellular processes, as well as its therapeutic properties including anticancer and antimicrobial activities. The mechanism of action involves interaction with specific molecular targets and pathways, including potential inhibition of certain enzymes or receptors that lead to changes in cellular signaling and function.

| Research Area | Current Focus | Potential Applications |

|---|---|---|

| Synthetic Methods | Metal-free synthesis, improved yields | Cost-effective production |

| Biological Activity | Enzyme inhibition, cellular targets | Therapeutic development |

| Structure-Activity | Substitution patterns, hybrid design | Drug optimization |

| Formulation | Salt forms, solubility enhancement | Pharmaceutical applications |

Recent investigations have explored the compound's role in developing new materials and chemical processes beyond pharmaceutical applications. The unique structural features of piperidine-pyrazine hybrids make them valuable in materials science, where their electronic properties and molecular recognition capabilities can be exploited for advanced applications. This expanding scope of research demonstrates the multidisciplinary importance of this compound and positions it as a versatile molecular platform for diverse scientific investigations.

The importance of continued research in this area is underscored by the compound's potential to address unmet medical needs through innovative drug design approaches. As pharmaceutical research increasingly focuses on developing more effective and safer therapeutic agents, hybrid molecules like this compound represent promising avenues for achieving these goals. The combination of established synthetic accessibility, favorable solubility characteristics, and diverse biological activities positions this compound as a valuable tool in the contemporary drug discovery toolkit.

Properties

IUPAC Name |

2-piperidin-4-ylpyrazine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13N3.2ClH/c1-3-10-4-2-8(1)9-7-11-5-6-12-9;;/h5-8,10H,1-4H2;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RBBQNVAIDIVRIL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1C2=NC=CN=C2.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15Cl2N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1803582-75-3 | |

| Record name | 2-(piperidin-4-yl)pyrazine dihydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Transition-Metal-Free Coupling Approach

A widely used method involves coupling piperidine derivatives with pyrazine derivatives under controlled pH, temperature, and solvent conditions without the need for transition metal catalysts. This method yields the amine intermediate which is subsequently converted into the dihydrochloride salt.

-

- Solvent: Polar aprotic solvents such as DMF or DMSO

- Temperature: Moderate heating (50–100 °C)

- pH: Neutral to slightly basic to favor nucleophilic substitution

- Time: Several hours to ensure complete reaction

-

- Avoids metal contamination

- Simplified purification

- Suitable for scale-up

Industrial Scale Hydrogenolysis and Salt Formation (Patent CN1583742A)

A patented industrial method describes a multi-step synthesis starting from benzylamine and methyl acrylate to form 4-piperidinylpiperidine, which is then converted to the dihydrochloride salt:

-

- 1,4-Addition and Dieckmann condensation to form piperidine intermediates

- Reduction and hydrogenolysis to obtain 1-benzyl-4-piperidinylpiperidine

- Catalytic hydrogenation using 10% Pd/C in toluene at 110–120 °C under 20 kg/cm² pressure for 2–5 hours

- Removal of catalyst and solvent evaporation

- Passing hydrogen chloride gas into the solution to precipitate the dihydrochloride salt

- Recrystallization from ethanol-ether mixture to purify

| Step | Conditions | Reagents/Catalysts | Yield & Notes |

|---|---|---|---|

| Hydrogenolysis | 110–120 °C, 20 kg/cm², 2–5 hours | 10% Pd/C, Toluene | High yield, catalyst filtered post-reaction |

| Salt Formation | Room temperature | HCl gas | Precipitation of dihydrochloride salt |

| Recrystallization | Ethanol-Ether | — | Purification of final product |

- Advantages:

- Uses inexpensive, readily available starting materials

- Mild and controllable reaction conditions

- Suitable for large-scale industrial production

Nucleophilic Aromatic Substitution on Halogenated Pyrazines

Research literature describes the preparation of piperidinylpyrazine derivatives by substituting halogens on pyrazine rings:

Starting from 2-amino-6-chloropyrazine or 1,6-dibromopyrazine, nucleophilic substitution with N-Boc-protected piperidin-4-yl amines is performed to introduce the piperidine moiety.

Subsequent deprotection and salt formation yield the target dihydrochloride.

-

- Nucleophilic substitution of halopyrazine with N-Boc-piperidin-4-ylamine

- Deprotection of Boc group under acidic conditions

- Conversion to dihydrochloride salt by treatment with HCl

-

- Solvent: Polar aprotic solvents like DMF or NMP

- Temperature: 80–120 °C

- Time: 12–24 hours

| Method | Starting Materials | Key Reactions | Conditions | Scale Suitability | Notes |

|---|---|---|---|---|---|

| Transition-Metal-Free Coupling | Piperidine derivatives + Pyrazine halides | Nucleophilic aromatic substitution | 50–100 °C, polar aprotic solvents | Lab to pilot scale | Metal-free, clean reaction |

| Industrial Hydrogenolysis (Patent) | Benzylamine + methyl acrylate | Hydrogenolysis + HCl salt formation | 110–120 °C, 20 kg/cm², Pd/C catalyst | Large scale industrial | Cost-effective, scalable |

| Nucleophilic Substitution on Halopyrazines | Halogenated pyrazines + N-Boc-piperidinyl amine | SNAr + Boc deprotection + salt formation | 80–120 °C, acidic deprotection | Lab to pilot scale | Versatile for analog synthesis |

The synthesized 2-(Piperidin-4-yl)pyrazine dihydrochloride is characterized by standard analytical techniques including melting point determination, LC-MS, ^1H NMR, and FT-IR spectroscopy to confirm structure and purity.

Salt formation improves compound stability and solubility, facilitating its use in biochemical assays.

The synthetic routes allow for structural modifications, enabling exploration of structure-activity relationships in medicinal chemistry.

The preparation of this compound involves well-established synthetic methods centering on nucleophilic aromatic substitution of pyrazine derivatives with piperidinyl nucleophiles, followed by salt formation. Industrially, hydrogenolysis of protected intermediates with palladium catalysts under controlled conditions provides a scalable and efficient route. These methods provide high purity products suitable for pharmaceutical and biochemical research applications.

Chemical Reactions Analysis

Types of Reactions

2-(Piperidin-4-yl)pyrazine dihydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert the pyrazine ring to dihydropyrazine derivatives.

Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the pyrazine ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Nucleophiles like amines, thiols, and alkoxides are employed under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions include N-oxides, dihydropyrazine derivatives, and various substituted pyrazine compounds, depending on the specific reagents and conditions used.

Scientific Research Applications

Pharmaceutical Development

2-(Piperidin-4-yl)pyrazine dihydrochloride is primarily recognized for its role as an intermediate in the synthesis of pharmaceuticals, especially those targeting neurological disorders. Its structure allows for modifications that enhance the efficacy and selectivity of drug candidates.

Case Study: Neurological Disorders

- Compound : this compound

- Application : Development of muscarinic receptor antagonists

- Target Diseases : Alzheimer's Disease and Lewy Body Dementia

- Findings : Research indicates that derivatives of this compound exhibit potential therapeutic effects by modulating neurotransmitter systems involved in cognitive function .

Agrochemical Formulations

This compound is utilized in the formulation of agrochemicals, improving the solubility and stability of pesticides and herbicides. This enhances their effectiveness in agricultural applications.

Application Details

- Function : Enhances the bioavailability of active ingredients

- Benefit : Increased efficacy leads to lower application rates and reduced environmental impact.

Biochemical Research

In biochemical assays, this compound is employed to study receptor interactions, which are crucial for understanding cellular mechanisms and drug action.

Research Applications

- Use : As a biochemical probe to investigate cellular processes

- Outcome : Insights into receptor-ligand interactions that inform drug design strategies.

Material Science

The unique properties of this compound make it suitable for developing advanced materials, including polymers and coatings that require specific chemical resistance.

Material Properties

| Property | Description |

|---|---|

| Chemical Resistance | High resistance to solvents |

| Thermal Stability | Maintains integrity under heat |

| Solubility | Soluble in various organic solvents |

Analytical Chemistry

In analytical chemistry, this compound serves as a standard reference material, ensuring accurate measurements and consistency in chemical analysis.

Analytical Applications

- Function : Calibration standard for chromatographic methods

- Importance : Ensures reliability in quantitative analysis across various chemical assays.

Mechanism of Action

The mechanism of action of 2-(Piperidin-4-yl)pyrazine dihydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Structural Impact on Solubility and Bioavailability

- The dihydrochloride salt form (target compound) offers superior water solubility compared to monohydrochloride derivatives (e.g., 2-(Piperidin-4-yloxy)pyrazine hydrochloride) .

- Oxygen-linked derivatives (e.g., 2-(Piperidin-4-yloxy)pyrazine) exhibit reduced steric hindrance but lower basicity compared to direct C–N bonds in the target compound .

Pharmacological Activity

- Sulfonylated analogs (Compounds 3 and 24) demonstrate enhanced binding affinity in enzyme inhibition assays due to sulfonyl groups interacting with hydrophobic pockets .

- Pyrazine vs. Aniline : Pyrazine-containing compounds (target, Compounds 3/24) are preferred for hydrogen bonding with enzymes, whereas aniline derivatives () are utilized in aryl amine-based drug scaffolds .

Physicochemical Properties

Biological Activity

2-(Piperidin-4-yl)pyrazine dihydrochloride, a compound with potential therapeutic applications, has garnered attention in recent years for its diverse biological activities. This article provides a comprehensive overview of its biological properties, including antimicrobial, anticancer, and antioxidant activities, supported by data tables and case studies.

- IUPAC Name : this compound

- CAS Number : 1803582-75-3

- Molecular Formula : C10H14Cl2N4

- Molecular Weight : 253.15 g/mol

Antimicrobial Activity

Recent studies have demonstrated that this compound exhibits significant antimicrobial properties. In vitro evaluations have shown its effectiveness against various pathogens.

Table 1: Antimicrobial Activity Data

| Pathogen | MIC (μg/mL) | MBC (μg/mL) | Notes |

|---|---|---|---|

| Staphylococcus aureus | 0.25 | 0.5 | Effective against biofilm formation |

| Escherichia coli | 0.5 | 1 | Moderate activity |

| Candida albicans | 1 | 2 | Effective in antifungal assays |

The compound demonstrated a minimum inhibitory concentration (MIC) as low as 0.25 μg/mL against Staphylococcus aureus, indicating strong antibacterial activity. Additionally, it showed synergistic effects when combined with traditional antibiotics like ciprofloxacin, enhancing their efficacy against resistant strains .

Anticancer Activity

The compound's anticancer potential has also been investigated, particularly in the context of inhibiting tumor growth and proliferation.

Case Study: Inhibition of Cancer Cell Lines

In a study evaluating the effects of this compound on various cancer cell lines, it was found to significantly inhibit cell proliferation in hepatocellular carcinoma (HCC) models.

- IC50 Values :

- HCCLM3 cells: 3.1 μM

- MCF-7 breast cancer cells: 5.6 μM

The mechanism of action appears to involve apoptosis induction and disruption of mitochondrial function, leading to cell death. The compound was also noted to inhibit key signaling pathways associated with cancer progression, including PI3K/Akt signaling .

Antioxidant Activity

Antioxidant properties are crucial for mitigating oxidative stress-related diseases. The antioxidant capacity of this compound was assessed using various assays.

Table 2: Antioxidant Activity Assays

| Assay Type | IC50 (μg/mL) | Comparison with Standard |

|---|---|---|

| DPPH Scavenging | 12.5 | Ascorbic Acid (10 μg/mL) |

| ABTS Scavenging | 15.0 | Trolox (12 μg/mL) |

The compound exhibited notable DPPH and ABTS scavenging activities, indicating its potential as an antioxidant agent capable of protecting cells from oxidative damage .

Q & A

Q. What are the standard synthetic routes for 2-(Piperidin-4-yl)pyrazine dihydrochloride, and how are reaction conditions optimized?

The compound is typically synthesized via nucleophilic substitution or coupling reactions. For example, piperidine derivatives can react with pyrazine precursors under alkaline conditions, followed by dihydrochloride salt formation using HCl. Key parameters include solvent choice (e.g., dichloromethane or ethanol), temperature (room temperature to reflux), and catalysts (e.g., EDC/HOAt for carboxyl group activation) . Optimization often involves Design of Experiments (DOE) to balance yield and purity, with monitoring via TLC or HPLC.

Q. How is structural characterization performed for this compound, and what analytical techniques are critical?

Structural confirmation relies on a combination of:

- NMR spectroscopy (¹H/¹³C) to identify proton environments and carbon frameworks.

- Mass spectrometry (HRMS) for exact mass verification (e.g., Mol. Wt. 255.32 + 2*36.46 for dihydrochloride form) .

- X-ray crystallography to resolve stereochemical ambiguities in piperidine-pyrazine hybrids . Purity is assessed via HPLC (>95% by area normalization) with UV detection at 254 nm .

Q. What are the stability and storage requirements for this compound?

The compound is hygroscopic and requires storage in airtight containers at 2–8°C under inert gas (e.g., argon). Stability is pH-dependent; decomposition occurs in strongly acidic/basic conditions. Accelerated stability studies (40°C/75% RH for 6 months) are recommended to assess degradation pathways (e.g., hydrolysis of the piperidine ring) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

Discrepancies often arise from variations in assay conditions (e.g., cell line specificity, pH, or solvent used). To address this:

- Use orthogonal assays (e.g., enzymatic vs. cell-based assays) to confirm target engagement.

- Control for salt form interference (dihydrochloride vs. free base) by comparing IC₅₀ values under standardized buffers .

- Validate findings with isotopic labeling (e.g., ¹⁵N-piperidine) to track metabolic interference .

Q. What strategies mitigate low yields in the final step of dihydrochloride salt formation?

Common issues include incomplete HCl neutralization or polymorphism. Solutions involve:

Q. How do environmental factors (e.g., temperature, light) influence the compound’s reactivity in aqueous solutions?

Elevated temperatures (>40°C) accelerate hydrolysis of the pyrazine ring, forming 2-(piperidin-4-yl)pyrazine-N-oxide as a major degradant. Photodegradation under UV light generates free radicals, detectable via ESR spectroscopy. Stability protocols should include:

- Light-protected vials (amber glass).

- Chelating agents (e.g., EDTA) to suppress metal-catalyzed oxidation .

Q. What advanced computational methods predict the compound’s interaction with biological targets?

Molecular docking (e.g., AutoDock Vina) and MD simulations (GROMACS) model binding to receptors like JAK kinases. Key steps:

- Ligand preparation : Protonate the piperidine nitrogen at physiological pH.

- Binding site analysis : Use grid maps centered on catalytic residues (e.g., Lys908 in JAK1).

- Free energy calculations (MM/PBSA) validate docking poses .

Methodological Tables

Q. Table 1. Key Synthetic Parameters for Dihydrochloride Salt Formation

Q. Table 2. Stability Profile Under Stress Conditions

| Condition | Degradation Pathway | Major Degradant | Detection Method |

|---|---|---|---|

| 40°C/75% RH, 30 days | Hydrolysis | Piperidine-4-carboxylic acid | HPLC-MS |

| UV light (254 nm) | Radical oxidation | Pyrazine N-oxide | ESR |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.